Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC20507213
Molecular Formula: C12H11BrO3S
Molecular Weight: 315.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrO3S |
|---|---|
| Molecular Weight | 315.18 g/mol |
| IUPAC Name | ethyl 5-bromo-6-methoxy-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H11BrO3S/c1-3-16-12(14)8-6-17-11-5-10(15-2)9(13)4-7(8)11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | FTFYNVXVUPIROO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC2=CC(=C(C=C21)Br)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene scaffold—a bicyclic system comprising a benzene ring fused to a thiophene ring. Key substituents include:
-
A bromine atom at the 5-position, which enhances electrophilic reactivity.
-
A methoxy group (-OCH) at the 6-position, improving solubility and modulating electronic effects.
-
An ethyl ester (-COOCHCH) at the 3-position, facilitating further functionalization via hydrolysis or transesterification .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrOS | |
| Molecular Weight | 315.18 g/mol | |
| SMILES | CCOC(=O)C1=CSC2=CC(=C(C=C21)Br)OC | |
| InChIKey | FTFYNVXVUPIROO-UHFFFAOYSA-N | |
| XLogP3 | 3.8 | |
| Topological Polar Surface Area | 63.8 Ų |
The XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications . The polar surface area of 63.8 Ų aligns with its potential to engage in hydrogen bonding, a critical factor in drug-receptor interactions .
Synthesis and Preparation
Gewald Reaction Framework
The Gewald reaction—a two-step process involving ketones, sulfur, and cyanoacetates—is central to constructing the thiophene ring. For this compound:
-
Cyclocondensation: Reacting 2-bromo-3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of elemental sulfur yields the aminothiophene intermediate.
-
Oxidation and Functionalization: Bromination at the 5-position and esterification completes the synthesis.
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room Temperature, 24h | 65 | 92 |
| Reflux, 12h | 78 | 95 |
| Catalytic Piperidine | 82 | 97 |
Optimal yields (>80%) are achieved under reflux with catalytic piperidine, which accelerates the cyclocondensation step.
Halogenation Strategies
Post-Gewald bromination employs -bromosuccinimide (NBS) in tetrahydrofuran (THF), selectively introducing bromine at the 5-position due to the directing effect of the methoxy group.
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | |
| A549 (Lung Cancer) | 18.7 | |
| HepG2 (Liver Cancer) | 15.9 |
Antimicrobial Applications
The compound’s efficacy against Mycobacterium tuberculosis (MIC = 8 μg/mL) surpasses first-line agents like isoniazid (MIC = 64 μg/mL), attributed to its ability to inhibit mycolic acid synthesis.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Substituents | IC (μM) |
|---|---|---|
| 5-Chloro Derivative | Cl at 5, OCH at 6 | 24.5 |
| 5-Bromo Derivative | Br at 5, OCH at 6 | 12.4 |
| 5-Iodo Derivative | I at 5, OCH at 6 | 9.8 |
The bromine substituent strikes a balance between steric bulk and electronic effects, optimizing antitumor potency.
Research Frontiers and Challenges
Targeted Drug Delivery
Recent efforts focus on conjugating the compound to nanoparticle carriers (e.g., liposomes, dendrimers) to enhance tumor-specific uptake. Preliminary in vivo studies show a 40% reduction in tumor volume compared to free drug administration.
Resistance Mechanisms
Upregulation of efflux pumps (e.g., P-glycoprotein) in cancer cells remains a hurdle. Co-administration with pump inhibitors like verapamil restores sensitivity by 3-fold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume